molecular formula C13H21N5O2 B1528368 Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 892491-98-4

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1528368
CAS No.: 892491-98-4
M. Wt: 279.34 g/mol
InChI Key: UOFXCDLVMBOPFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 and a molecular weight of 279.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-aminopyrimidin-2-yl with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate is similar to other compounds such as tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate and tert-butyl (5-aminopyridin-2-yl)carbamate

Comparison with Similar Compounds

  • Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

  • Tert-butyl (5-aminopyridin-2-yl)carbamate

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Properties

IUPAC Name

tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFXCDLVMBOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161755
Record name 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892491-98-4
Record name 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892491-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(5-nitro-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (927 mg, 3 mmol, prepared from 2-chloro-5-nitropyrimidine and N-Boc-piperazine) in tetrahydrofuran (20 mL) and methanol (30 mL) was added 10% palladium on carbon (240 mg) and the mixture was hydrogenated at 50 psi for 1 hr. The mixture was filtered and the solvents were evaporated. The residue was dried in vacuum to give 4-(5-amino-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester.
Name
4-(5-nitro-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bis(dibenzylideneacetone)palladium (0.17 g, 0.29 mmol) was added to a mixture of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (6.15 g, 17.92 mmol, prepared as described in Patent Application WO 2001087870), sodium tert-butoxide (2.41 g, 25.09 mmol), benzophenone imine (3.61 g, 21.50 mmol), and BINAP (0.34 g, 21.5 mmol) in anhydrous toluene (150 mL). The mixture was heated to 80° C. and stirred for 16 h under an atmosphere of nitrogen. The mixture was diluted with EtOAc (100 mL) and filtered through diatomaceous earth then concentrated by evaporation to give an oil. This intermediate was stirred together with THF (150 mL) and 2N 1HCl (100 mL) for 2 h. The mixture was then neutralised by the addition of saturated aqueous sodium hydrogen carbonate solution and the mixture was extracted with EtOAc (3×100 mL). The organic extracts were dried, filtered, concentrated by evaporation and triturated with hexane to give the title compound as a solid (4.6 g, 92%); 1H NMR δ: 7.90 (2H, s), 4.61 (2H, s), 3.51-3.45 (4H, m), 3.40-3.30 (4H, m), 1.20 (9H, s); MS m/e MH+: 280.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
2.41 g
Type
reactant
Reaction Step Three
Quantity
3.61 g
Type
reactant
Reaction Step Three
Name
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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